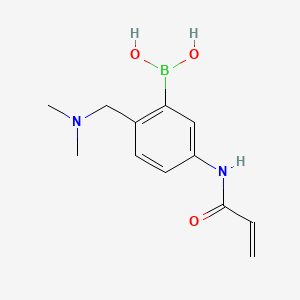
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H17BN2O3 and its molecular weight is 248.089. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (commonly referred to as the compound ) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them useful in various biochemical applications. The unique structure of this compound allows it to interact with biological molecules, influencing cellular processes and exhibiting therapeutic potential.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:
- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues. This inhibition can affect metabolic pathways and cellular signaling.
- Receptor Modulation : The compound may modulate the activity of various receptors involved in cell signaling, contributing to its potential therapeutic effects.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of tumor suppressor pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of boronic acid derivatives, including this compound:
- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, a comparative study showed that compounds similar to this compound exhibited cytotoxic effects that were superior to traditional chemotherapeutics like chlorambucil and melphalan .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-468 |
| Chlorambucil | TBD | MDA-MB-468 |
| Melphalan | TBD | MDA-MB-468 |
Mechanistic Studies
Mechanistic investigations revealed that treatment with this compound leads to the upregulation of key tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism that contributes to reduced tumor growth . Additionally, pharmacokinetic studies have shown favorable profiles for these compounds, suggesting rapid activation and reduced toxicity compared to established chemotherapeutics.
Case Studies
- In Vivo Efficacy : A study involving athymic nude mice xenografted with MDA-MB-468 cells demonstrated that administration of this compound resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .
- Comparative Studies : Research comparing various boronic acid derivatives highlighted that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on healthy cells .
Eigenschaften
IUPAC Name |
[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZSJWFUMIMTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675141 |
Source


|
| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-78-1 |
Source


|
| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














